
2-(3-aminopiperidin-1-yl)-N-butyl-N-methylacetamide
概要
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
In the industrial manufacturing process of linagliptin, a drug that contains a similar piperidinone structure, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride is used . An organophotocatalysed [1 + 2 + 3] strategy has also been developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The reaction of 2,4-substituted pyridines, a class of compounds related to piperidines, was found to be incomplete in certain cases with the formation of tetrahydropyridines .
科学的研究の応用
Biological Effects of Acetamide and Formamide Derivatives
Research on acetamide, formamide, and their derivatives has significantly contributed to our understanding of their biological effects. Kennedy (2001) provides an update on the toxicology of these chemicals, highlighting their continued commercial importance and the extensive data generated over the years on their biological consequences. This review discusses the variability in biological responses among these chemicals, reflecting the diverse applications and safety considerations in their use (Kennedy, 2001).
N-Phenylpiperazine Derivatives in Medicinal Chemistry
The N-phenylpiperazine subunit is a versatile scaffold in medicinal chemistry, with some derivatives advancing to late-stage clinical trials for CNS disorders. This demonstrates the "druglikeness" of the scaffold, suggesting its potential in a wide range of therapeutic fields beyond the CNS. The review by Maia, Tesch, and Fraga (2012) explores the contemporary profile of patents on N-phenylpiperazine derivatives, suggesting new research fields for exploration and highlighting the diverse therapeutic potential of these compounds (Maia, Tesch, & Fraga, 2012).
Application of Metathesis Reactions in Synthesis
The synthesis and functionalization of β-amino acid derivatives, including those involving piperidine structures, have seen significant advancements through metathesis reactions. Kiss, Kardos, Vass, and Fülöp (2018) review the methodologies used for constructing spiropiperidines and other related compounds, emphasizing the importance of these reactions in accessing new types of molecular entities with specific properties. This highlights the role of chemical synthesis techniques in developing novel compounds for various applications (Kiss, Kardos, Vass, & Fülöp, 2018).
作用機序
Target of Action
The primary target of 2-(3-aminopiperidin-1-yl)-N-butyl-N-methylacetamide is Dipeptidyl peptidase 4 . Dipeptidyl peptidase 4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
2-(3-aminopiperidin-1-yl)-N-butyl-N-methylacetamide interacts with its target, Dipeptidyl peptidase 4, by binding to it . This binding inhibits the activity of the enzyme, leading to an increase in the levels of incretin hormones . The increased levels of incretin hormones stimulate the secretion of insulin, which in turn lowers blood glucose levels .
Biochemical Pathways
The inhibition of Dipeptidyl peptidase 4 affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestines in response to food intake . These hormones stimulate the pancreas to release insulin, which helps lower blood glucose levels . By inhibiting Dipeptidyl peptidase 4, 2-(3-aminopiperidin-1-yl)-N-butyl-N-methylacetamide increases the levels of these hormones, enhancing their effect .
Pharmacokinetics
It is known that the compound is primarily nonrenally excreted . This suggests that the compound may have a longer half-life and higher bioavailability in the body compared to compounds that are primarily renally excreted .
Result of Action
The result of the action of 2-(3-aminopiperidin-1-yl)-N-butyl-N-methylacetamide is a decrease in blood glucose levels . By inhibiting Dipeptidyl peptidase 4 and increasing the levels of incretin hormones, the compound stimulates the secretion of insulin . This leads to a decrease in blood glucose levels, which can be beneficial in the management of conditions such as type 2 diabetes .
Action Environment
The action of 2-(3-aminopiperidin-1-yl)-N-butyl-N-methylacetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other compounds or drugs can potentially affect the action of 2-(3-aminopiperidin-1-yl)-N-butyl-N-methylacetamide through drug-drug interactions . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-butyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-4-7-14(2)12(16)10-15-8-5-6-11(13)9-15/h11H,3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKPLTZVZBIJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



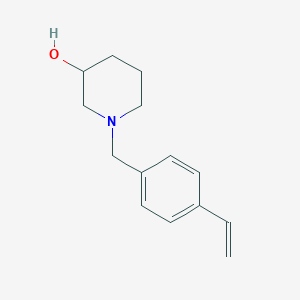

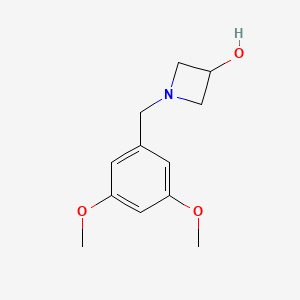
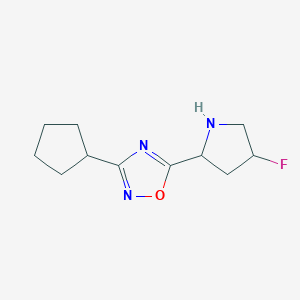

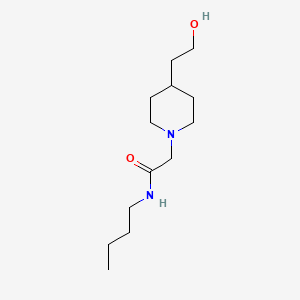


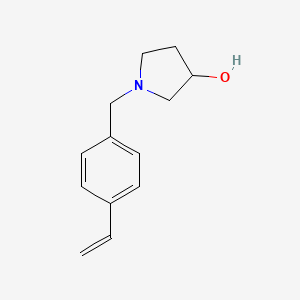
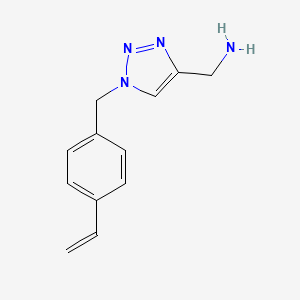
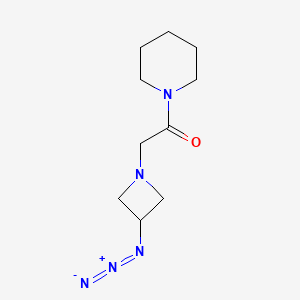
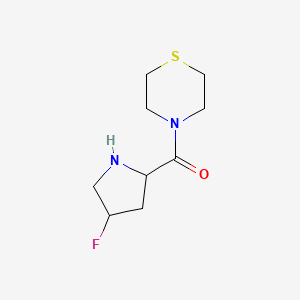
![2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475820.png)
